6beta-Hydroxytestosterone

Catalog No.
S570979
CAS No.
62-99-7
M.F
C19H28O3
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6beta-Hydroxytestosterone

CAS Number

62-99-7

Product Name

6beta-Hydroxytestosterone

IUPAC Name

6,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3

InChI Key

XSEGWEUVSZRCBC-UHFFFAOYSA-N

SMILES

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O

Synonyms

6 beta-hydroxytestosterone, 6 beta-hydroxytestosterone, (17beta)-isomer, 6 beta-hydroxytestosterone, (6alpha,17beta)-isomer, 6beta-hydroxytestosterone

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=CC(=O)CC[C@]34C)O

The exact mass of the compound 6beta-Hydroxytestosterone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9721. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Androgens - Testosterone - Hydroxytestosterones - Supplementary Records. It belongs to the ontological category of 17beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]. However, this does not mean our product can be used or applied in the same or a similar way.

6beta-Hydroxytestosterone (CAS 62-99-7) is the primary, hallmark metabolite of testosterone, generated almost exclusively by the cytochrome P450 3A4 (CYP3A4) enzyme in human liver [1]. In the context of pharmaceutical procurement and chemoinformatics, it is the gold-standard analytical reference material for quantifying CYP3A4 activity in vitro and in vivo [2]. Because CYP3A4 is responsible for the metabolism of over 50% of marketed drugs, regulatory-compliant drug-drug interaction (DDI) and clearance assays rely heavily on the testosterone 6beta-hydroxylation pathway [1]. Procuring high-purity (>98%) 6beta-hydroxytestosterone is mandatory to ensure stereochemical fidelity, enabling precise LC-MS/MS calibration and the accurate calculation of enzyme kinetics (Km and Vmax) without interference from other closely related steroidal isomers [3].

Substituting stereopure 6beta-hydroxytestosterone with crude hydroxytestosterone mixtures, generic testosterone metabolites, or the 6alpha-epimer critically invalidates CYP450 assay specificity [1]. While CYP3A4 specifically catalyzes the 6beta-hydroxylation of testosterone, other isoforms such as CYP2B and CYP2C generate different positional isomers like 16alpha-hydroxytestosterone, and different species or tissues may favor 6alpha-hydroxytestosterone[2]. In mass spectrometry (e.g., LC-MS/MS), these stereoisomers share identical precursor and product ion transitions (e.g., m/z 305 to 269), meaning they cannot be distinguished by mass alone [3]. Therefore, procurement of the exact 6beta-hydroxytestosterone standard is functionally non-negotiable; failing to use the stereochemically pure standard prevents the establishment of accurate chromatographic retention times, leading to false-positive DDI signals or miscalculated intrinsic clearance rates [1].

Metabolite Yield and CYP3A4 Specificity

In human liver microsomes, the formation of 6beta-hydroxytestosterone is the dominant pathway for testosterone oxidation, accounting for 75% to 86% of all formed metabolites [1]. In contrast, other positional isomers such as 2beta-, 15beta-, and 16alpha-hydroxytestosterone represent minor fractions or are driven by entirely different CYP subfamilies (e.g., CYP2B/2C) [2]. This overwhelming selectivity makes the 6beta-epimer the only quantitatively reliable probe for isolating CYP3A4 activity in complex biological matrices [1].

Evidence DimensionProportion of total testosterone metabolites formed by CYP3A4
Target Compound Data6beta-Hydroxytestosterone (75-86% of total metabolites)
Comparator Or Baseline2beta, 15beta, and 16alpha-hydroxytestosterone (<25% combined)
Quantified Difference>3-fold higher yield than all other metabolites combined
ConditionsHuman liver microsomes and cDNA-expressed human P450 isoforms

Buyers must procure this specific metabolite to ensure their in vitro assays accurately reflect CYP3A4 activity without being confounded by minor metabolic pathways.

Enzyme Kinetic Calibration (Km and Vmax) Accuracy

Accurate determination of CYP3A4 kinetics requires standardizing the assay against high-purity 6beta-hydroxytestosterone. Studies using optimized recombinant CYP3A4 models demonstrate a specific Km of approximately 20.6 µM and a Vmax of 43.2 nM/min/mg for testosterone 6beta-hydroxylation [1]. Using generic or mixed standards prevents the precise back-calculation of these parameters, leading to high inter-assay variability [2]. The pure standard ensures that the measured LC-MS peak area perfectly correlates with the absolute molar formation rate of the target metabolite[2].

Evidence DimensionKinetic parameter resolution (Km)
Target Compound Data6beta-Hydroxytestosterone standard (Enables precise Km calculation at ~20.6 µM)
Comparator Or BaselineUncalibrated or mixed isomeric standards (Fails to isolate CYP3A4-specific Vmax/Km)
Quantified DifferenceProvides exact molar conversion factors required for regulatory DDI submissions
ConditionsRecombinant CYP3A4 overexpression models and human liver microsomes

Procuring the exact standard is required to calculate intrinsic clearance (CLint) and accurately predict in vivo drug-drug interactions from in vitro data.

LC-MS/MS Analytical Sensitivity and Limits of Quantification (LOQ)

High-purity (>98%) 6beta-hydroxytestosterone is essential for achieving the ultra-low limits of quantification (LOQ) required in modern high-throughput ADME screening. Validated electrospray LC-MS methods utilizing this standard achieve an LOQ of 0.03 µM (approx. 9.1 ng/mL) with an injection volume of just 10 µL[1]. If a lower-purity standard or a crude mixture is used, baseline noise and isobaric interference from co-eluting isomers (like 6alpha-hydroxytestosterone) drastically reduce signal-to-noise ratios, raising the LOQ and preventing the detection of low-turnover CYP3A4 inhibition[2].

Evidence DimensionLimit of Quantification (LOQ) in LC-MS/MS
Target Compound DataHigh-purity 6beta-hydroxytestosterone standard (LOQ = 0.03 µM)
Comparator Or BaselineLow-purity or mixed standards (Elevated LOQ due to isobaric interference and poor peak resolution)
Quantified DifferenceEnables sub-micromolar detection critical for micro-scale hepatocyte incubations
ConditionsElectrospray LC-MS/MS in biological matrices (e.g., TC199 medium, microsomes)

Analytical laboratories must procure high-purity standards to achieve the sensitivity required for modern, low-volume in vitro clearance assays.

Regulatory-Compliant In Vitro CYP3A4 Inhibition Assays

Because 6beta-hydroxytestosterone accounts for up to 86% of CYP3A4-mediated testosterone metabolism, it is the mandatory analytical standard for evaluating the IC50 of new chemical entities (NCEs) against CYP3A4 in human liver microsomes and hepatocytes [1].

LC-MS/MS Method Development for ADME Screening

Due to the identical mass transitions of testosterone stereoisomers, high-purity 6beta-hydroxytestosterone is required to establish exact chromatographic retention times and selected reaction monitoring (SRM) parameters, ensuring clear separation from 2beta-, 6alpha-, and 16alpha-hydroxytestosterone during high-throughput ADME profiling [2].

Recombinant Enzyme Kinetic Profiling

Procuring this specific standard enables the precise calculation of Km and Vmax in cDNA-expressed CYP3A4 systems, allowing pharmacologists to accurately map intrinsic clearance (CLint) and predict in vivo drug-drug interaction risks prior to clinical trials [3].

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

304.20384475 g/mol

Monoisotopic Mass

304.20384475 g/mol

Heavy Atom Count

22

Melting Point

172°C

UNII

2GJX0P354Z

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

62-99-7

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]

Dates

Last modified: 08-15-2023
1.Cooper, B.W.,Cho, T.M.,Thompson, P.M., et al. Phthalate induction of CYP3A4 is dependent on glucocorticoid regulation of PXR expression. Toxicological Sciences 103(2), 268-277 (2008).

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